12-Aminododecanoic acid

Catalog No.
S589379
CAS No.
693-57-2
M.F
C12H25NO2
M. Wt
215.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Aminododecanoic acid

CAS Number

693-57-2

Product Name

12-Aminododecanoic acid

IUPAC Name

12-aminododecanoic acid

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

InChI

InChI=1S/C12H25NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11,13H2,(H,14,15)

InChI Key

PBLZLIFKVPJDCO-UHFFFAOYSA-N

SMILES

C(CCCCCC(=O)O)CCCCCN

Synonyms

12-Aminododecanoic Acid; 12-Amindodecanoic Acid; ADA; λ-Aminolauric Acid; ω-Aminododecanoic Acid; ω-Aminolauric Acid;

Canonical SMILES

C(CCCCCC(=O)[O-])CCCCC[NH3+]
  • Biodegradable polymer synthesis

    12-Aminododecanoic acid is a key building block for the synthesis of biodegradable polymers. These polymers have gained significant interest due to their potential to address environmental concerns associated with traditional, non-biodegradable plastics. Research has explored the use of 12-AD in the development of biocompatible hydrogels for drug delivery and tissue engineering applications [].

  • Peptide synthesis

    12-Aminododecanoic acid can be functionalized and incorporated into peptides. These modified peptides can exhibit specific properties, such as improved stability or targeting abilities, making them valuable tools for studying biological processes and developing novel therapeutics [].

  • Nanoparticle synthesis

    12-Aminododecanoic acid can be used in the synthesis of nanoparticles for various purposes, including drug delivery and imaging. The presence of the amine group allows for the attachment of targeting molecules or imaging probes to the nanoparticle surface, enabling specific delivery and visualization within biological systems [].

  • Material science applications

    12-Aminododecanoic acid can be used to modify the surface properties of materials. For example, research has explored its use in the development of self-assembling monolayers for biosensor applications [].

12-Aminododecanoic acid, also known as 12-aminolauric acid, is an omega-amino fatty acid characterized by a long alkane chain containing a terminal carboxylic acid group and an amino group. Its molecular formula is C12H25NO2, with a molecular weight of approximately 215.33 g/mol. This compound appears as a white to off-white solid and has a melting point ranging from 185 to 187 °C and a boiling point of about 349.7 °C . It is slightly soluble in water, with a solubility of approximately 137 mg/L at 20 °C, and possesses a low vapor pressure .

12-Aminododecanoic acid plays a significant role in organic synthesis, particularly as a reagent for the preparation of various compounds, including pharmaceuticals. The amino group in this compound can react with carboxylic acids and activated esters, making it useful in the formation of stable amide bonds .

Currently, there is no scientific research readily available describing a specific mechanism of action for 12-aminododecanoic acid in biological systems.

  • Wear gloves and safety glasses when handling the compound to avoid skin or eye irritation.
  • Avoid inhalation of dust or powder from the compound.
  • Store in a cool, dry place away from incompatible materials (strong acids or bases).

The reactivity of 12-aminododecanoic acid primarily involves its amino and carboxylic acid functional groups. Key reactions include:

  • Formation of Amides: The amino group can react with activated carboxylic acids (such as NHS esters) to form stable amide bonds.
  • Condensation Reactions: It can undergo polycondensation reactions at elevated temperatures (above 200 °C), leading to the formation of polyamides or other polymers .
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

These reactions are crucial in various synthetic pathways, particularly in polymer chemistry and pharmaceutical development.

12-Aminododecanoic acid exhibits several biological activities. It has been identified as a bacterial metabolite and is involved in various metabolic processes within microorganisms. Its structural properties allow it to interact with biological membranes, potentially influencing membrane fluidity and permeability . Additionally, it has been studied for its potential as a corrosion inhibitor for carbon steel, suggesting some protective biochemical properties .

The synthesis of 12-aminododecanoic acid can be achieved through several methods:

  • Direct Amination: This method involves the amination of dodecanoic acid using ammonia or amines under specific catalytic conditions.
  • Enzymatic Synthesis: Recent studies have explored the use of enzymes such as omega-laurolactam hydrolase for the biocatalytic synthesis of 12-aminododecanoic acid from natural substrates .
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed, such as the reduction of corresponding nitriles or the hydrolysis of lactams derived from dodecanoic acid .

These methods highlight the versatility in producing this compound for various applications.

12-Aminododecanoic acid has diverse applications across multiple fields:

  • Polymer Chemistry: It serves as a monomer for synthesizing polyamides, including nylon-12, which is used in textiles and engineering plastics.
  • Pharmaceuticals: The compound is utilized in organic synthesis as a reagent for developing pharmaceutical intermediates.
  • Industrial Uses: It functions as an intermediate in producing adhesives and thermoplastics .
  • Corrosion Inhibition: Studies indicate its effectiveness as a corrosion inhibitor for metals, particularly carbon steel .

Research on the interactions involving 12-aminododecanoic acid has indicated its potential effects on biological systems and materials:

  • Corrosion Studies: Interaction studies demonstrate that it inhibits corrosion processes on metal surfaces by affecting anodic reactions more significantly than cathodic reactions .
  • Biocompatibility Assessments: Its low toxicity profile suggests that it may be suitable for applications in biomedicine or materials science where biocompatibility is essential.

Several compounds share structural similarities with 12-aminododecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
11-Aminoundecanoic AcidC11H23NO2Similar structure; used as a monomer for nylon-11
10-Aminodecanoic AcidC10H21NO2Shorter alkyl chain; also used in polymer synthesis
Dodecanoic AcidC12H24O2Lacks amino group; primarily used as a fatty acid

Uniqueness of 12-Aminododecanoic Acid

What sets 12-aminododecanoic acid apart from these similar compounds is its unique combination of functional groups (amine and carboxylic) at the terminal ends of its alkane chain, which enhances its reactivity in forming amides and other derivatives. This property makes it particularly valuable in synthetic chemistry and materials science compared to its counterparts that lack such functionality.

The development of 12-aminododecanoic acid as an industrial chemical represents a significant milestone in the evolution of synthetic polymer chemistry. Historically, this compound emerged from the petroleum chemical industry's efforts to create high-performance polyamide materials with enhanced properties compared to traditional nylon variants. The compound, also known as 12-aminolauric acid, was initially synthesized through complex petrochemical processes involving the trimerization of butadiene, followed by a series of chemical transformations including hydrogenation, oxidation, and Beckmann rearrangement reactions.

The industrial significance of 12-aminododecanoic acid became apparent through its role as the essential monomer for nylon 12 production. Traditional synthesis methods involved the initial trimerization of petroleum-derived butadiene to generate cyclododecatriene, which underwent subsequent hydrogenation to form cyclododecane. This cyclododecane was then oxidized to cyclododecanol, further oxidized to the corresponding ketone, and converted to an oxime intermediate that yielded lauryl lactam through Beckmann rearrangement. The final step involved the conversion of lauryl lactam to 12-aminododecanoic acid, establishing the foundation for nylon 12 polymer synthesis.

The compound's industrial applications have expanded significantly beyond its original scope as a nylon monomer. Contemporary industrial uses include its employment as a monomer for manufacturing polyamides, thermoplastics, and various polymer matrices. Additionally, 12-aminododecanoic acid serves as an intermediate in adhesive production and functions as a laboratory reagent for specialized chemical syntheses. The compound exhibits distinctive physical properties that enhance its industrial utility, including a white solid appearance, minimal odor characteristics, and a relative density of 1.17 at 20 degrees Celsius, which exceeds that of water.

The thermal properties of 12-aminododecanoic acid contribute to its industrial versatility, with a melting point of 185.7 degrees Celsius and a boiling point of 210 degrees Celsius. These thermal characteristics, combined with its exceptionally low vapor pressure of 0.000000001 Pascal, make it suitable for high-temperature processing applications while minimizing volatility concerns during manufacturing operations. The compound's chemical stability, evidenced by its non-reactivity with water and absence of groups prone to oxidation or spontaneous ignition, further enhances its industrial applicability.

Role in Biopolymer Synthesis: Nylon 12 and Beyond

12-Aminododecanoic acid occupies a central position in biopolymer synthesis, particularly as the fundamental building block for nylon 12 production. Nylon 12, characterized by the chemical formula [(CH2)11C(O)NH]n, represents one of the most versatile and high-performance polyamides available in commercial markets. The polymer synthesis occurs through two primary routes: polycondensation of omega-aminolauric acid monomers or ring-opening polymerization of laurolactam at temperatures ranging from 260 to 300 degrees Celsius.

The polycondensation route directly utilizes 12-aminododecanoic acid as a bifunctional monomer, where the amino and carboxylic acid functional groups undergo condensation reactions to form amide linkages while eliminating water molecules. This process follows the chemical equation: n H2N(CH2)11CO2H → [(CH2)11CONH]n + n H2O, demonstrating the direct conversion of the aminododecanoic acid monomer into the polymer backbone. The resulting nylon 12 exhibits exceptional properties that position it between short-chain aliphatic nylons and polyolefins in terms of performance characteristics.

The unique properties of nylon 12 derived from 12-aminododecanoic acid include remarkably low water absorption, reduced density of 1.01 grams per milliliter, and enhanced dimensional stability resulting from its relatively long hydrocarbon chain structure. These characteristics confer a paraffin-like molecular architecture that provides superior chemical resistance and reduced sensitivity to stress cracking compared to shorter-chain polyamides. The melting point of nylon 12, ranging from 178 to 180 degrees Celsius, represents the lowest among commercially important polyamides while maintaining mechanical properties comparable to nylon 6 and nylon 66 in terms of hardness, tensile strength, and abrasion resistance.

Beyond nylon 12 production, 12-aminododecanoic acid serves as a precursor for synthesizing various specialty biopolymers and chemical intermediates. The compound functions as a building block for biodegradable polymer synthesis, contributing to sustainable material development initiatives. In pharmaceutical applications, it enhances drug delivery system formulations by improving solubility and bioavailability characteristics of therapeutic agents. The cosmetics industry utilizes this compound as an emulsifier and stabilizer, improving product texture and extending shelf life through enhanced formulation stability.

The food industry has recognized the potential of 12-aminododecanoic acid as a functional additive, particularly for its emulsification properties in processed food applications. Additionally, the compound contributes to surfactant production, where its unique molecular structure provides effective surface tension reduction capabilities essential for cleaning products and detergent formulations. These diverse applications demonstrate the versatility of 12-aminododecanoic acid beyond its traditional role in nylon synthesis, establishing it as a multifunctional component in various industrial sectors.

Shift Toward Sustainable Production Paradigms

The transition toward sustainable production of 12-aminododecanoic acid represents a paradigm shift from traditional petrochemical synthesis to biotechnology-based manufacturing approaches. This transformation addresses mounting environmental concerns associated with petroleum-derived chemical production while responding to increasing demand for renewable and biodegradable materials. Recent developments in metabolic engineering and enzyme cascade biotechnology have enabled the creation of microbial cell factories capable of producing 12-aminododecanoic acid from renewable carbon sources.

Contemporary research has demonstrated successful de novo biosynthesis of 12-aminododecanoic acid using engineered Escherichia coli strains capable of converting glucose into the target compound. This breakthrough involved introducing a thioesterase enzyme specific to C12 acyl-ACP intermediates and establishing a multi-enzyme cascade system for converting dodecanoic acid to omega-aminododecanoic acid. Through sophisticated pathway engineering techniques, including redesign and dimerization enhancement of rate-limiting cytochrome P450 enzymes, researchers achieved production levels of 471.5 milligrams per liter in shake flask experiments.

The enzyme cascade approach for sustainable production typically involves three primary enzymatic transformations: regioselective omega-hydroxylation using cytochrome P450 monooxygenases, alcohol oxidation through alcohol dehydrogenases, and amino group introduction via omega-transaminases. Research has demonstrated near-complete conversion rates exceeding 99 percent for the initial hydroxylation step using whole-cell biocatalysts co-expressing cytochrome P450 CYP153A, ferredoxin reductase, and ferredoxin systems. Subsequent biotransformation steps achieved 87 percent conversion rates within three-hour reaction periods, culminating in overall production yields suitable for commercial consideration.

Alternative sustainable production routes have emerged from plant-derived feedstocks, particularly utilizing vegetable oils as starting materials. Researchers have developed novel enzyme cascades for synthesizing 12-aminododecanoic acid precursors from linoleic acid, abundant in safflower and sunflower oils. This approach couples lipoxygenase and hydroperoxide lyase enzymes from oxylipin pathways with transaminase reactions, achieving up to 12 percent conversion rates from linoleic acid to aminododecanoic acid derivatives. The utilization of readily available plant oils addresses concerns about deforestation and biodiversity loss associated with tropical oil extraction for traditional lauric acid-based synthesis routes.

Table 1: Comparison of Production Methods for 12-Aminododecanoic Acid

Production MethodStarting MaterialConversion RateEnvironmental ImpactIndustrial Scalability
Traditional PetrochemicalButadiene85-90%High carbon footprintEstablished
Enzyme Cascade from GlucoseGlucose471.5 mg/LLow carbon footprintDeveloping
Plant Oil ConversionLinoleic acid12%Moderate impactLimited
Fermentation ProcessDodecanoic acid87%Minimal impactPromising

The economic viability of sustainable production methods continues to improve through technological advances and optimization strategies. Market analysis indicates growing demand for environmentally-friendly alternatives to traditional petrochemical processes, driven by regulatory requirements and consumer preferences for sustainable materials. The global market for 12-aminododecanoic acid applications, including surfactants, cosmetics, and pharmaceutical intermediates, supports investment in biotechnological production infrastructure. Government regulations promoting environmentally-friendly chemical production further incentivize the adoption of sustainable synthesis methods.

Recent innovations in cofactor regeneration systems and metabolic flux optimization have enhanced the economic prospects of biotechnological production. Researchers have implemented alanine regeneration systems to provide sufficient cosubstrate quantities while overexpressing membrane transport proteins to improve substrate uptake efficiency. Additionally, alcohol dehydrogenase implementation has increased alcohol oxidation rates, contributing to overall process efficiency improvements. These technological advances, combined with reconstruction of cellular redox and energy homeostasis systems, position sustainable production methods as increasingly competitive alternatives to traditional synthesis approaches.

XLogP3

-0.5

Appearance

Powder

UNII

9042RP777G

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 4 notifications to the ECHA C&L Inventory.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

693-57-2

Wikipedia

12-aminododecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

General Manufacturing Information

Dodecanoic acid, 12-amino-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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